molecular formula C18H10N2O12 B15073232 5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid)

5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid)

Cat. No.: B15073232
M. Wt: 446.3 g/mol
InChI Key: YXGKLIWJRSIYDO-UHFFFAOYSA-N
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Description

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is an organic compound characterized by its complex structure, which includes a diazene linkage and multiple carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) typically involves the coupling of benzene derivatives with diazene compounds under controlled conditions. One common method involves the reaction of phenylhydrazine with isophthalic acid derivatives in the presence of an oxidizing agent such as sodium nitrite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazene linkage to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) involves its interaction with molecular targets through its diazene linkage and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility in aqueous environments .

Properties

Molecular Formula

C18H10N2O12

Molecular Weight

446.3 g/mol

IUPAC Name

5-[(3,4,5-tricarboxyphenyl)diazenyl]benzene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H10N2O12/c21-13(22)7-1-5(2-8(14(23)24)11(7)17(29)30)19-20-6-3-9(15(25)26)12(18(31)32)10(4-6)16(27)28/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

YXGKLIWJRSIYDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N=NC2=CC(=C(C(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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